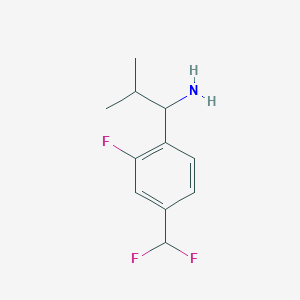
4-Amino-3-bromo-1-methylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-bromo-1-methylpyridin-2(1H)-one is a heterocyclic organic compound that contains a pyridine ring substituted with amino, bromo, and methyl groups. Compounds of this nature are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and utility as intermediates in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-bromo-1-methylpyridin-2(1H)-one can be achieved through various synthetic routes. One common method involves the bromination of 1-methylpyridin-2(1H)-one followed by amination. The reaction conditions typically include:
Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.
Amination: Introducing an amino group using reagents like ammonia or an amine under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-3-bromo-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the functional groups on the pyridine ring.
Coupling Reactions: The amino group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield hydroxylated or alkoxylated derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Potential use as a building block for bioactive molecules or as a probe in biochemical studies.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Amino-3-bromo-1-methylpyridin-2(1H)-one would depend on its specific biological or chemical context. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-3-chloro-1-methylpyridin-2(1H)-one: Similar structure with a chlorine atom instead of bromine.
4-Amino-3-iodo-1-methylpyridin-2(1H)-one: Similar structure with an iodine atom instead of bromine.
4-Amino-3-methyl-1-methylpyridin-2(1H)-one: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 4-Amino-3-bromo-1-methylpyridin-2(1H)-one can impart unique reactivity and properties compared to its chloro, iodo, or methyl analogs. Bromine’s size and electronegativity can influence the compound’s chemical behavior and interactions with biological targets.
Propiedades
Fórmula molecular |
C6H7BrN2O |
|---|---|
Peso molecular |
203.04 g/mol |
Nombre IUPAC |
4-amino-3-bromo-1-methylpyridin-2-one |
InChI |
InChI=1S/C6H7BrN2O/c1-9-3-2-4(8)5(7)6(9)10/h2-3H,8H2,1H3 |
Clave InChI |
ZSTDIVFWLAZMQH-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(=C(C1=O)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Thia-2-azaspiro[3.4]octane](/img/structure/B12961362.png)




![4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B12961405.png)


![methyl 2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12961423.png)




![7-Chloro-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B12961460.png)
